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molecular formula C14H18N2O3 B8811784 Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate CAS No. 204078-77-3

Ethyl 4-(2-formylphenyl)piperazine-1-carboxylate

Cat. No. B8811784
M. Wt: 262.30 g/mol
InChI Key: ZFLSWDNEJXYCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127541

Procedure details

2-Fluorobenzaldehyde (3.0 g, 24.2 mmol), 1-(ethoxycarbonyl)piperazine (4.2 ml, 28.7 ml), and calcium carbonate (2.46 g, 24.6 mmol) were reacted at 120° C. for 7.5 hours in dimethylsulfoxide (12 ml). After the reaction was completed, the insolubles were filtered off and the resulting filtrate was extracted by adding water and ethyl acetate thereto. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give oily substances. The resulting oily substances were purified by silica gel column chromatography (eluent: from hexane/ethyl acetate=4/1 to hexane/ethyl acetate=1/1) to give the title compound (4.29 g, 68%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:10]([O:12][C:13]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=[O:14])[CH3:11].C(=O)([O-])[O-].[Ca+2]>CS(C)=O>[CH2:10]([O:12][C:13]([N:15]1[CH2:16][CH2:17][N:18]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[CH2:19][CH2:20]1)=[O:14])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
2.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
EXTRACTION
Type
EXTRACTION
Details
the resulting filtrate was extracted
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give oily substances
CUSTOM
Type
CUSTOM
Details
The resulting oily substances were purified by silica gel column chromatography (eluent: from hexane/ethyl acetate=4/1 to hexane/ethyl acetate=1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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